![molecular formula C15H22N6OS B10989713 N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B10989713.png)
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide
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Overview
Description
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound featuring a thiazole ring and a tetrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide typically involves the formation of the thiazole and tetrazole rings followed by their coupling. The thiazole ring can be synthesized through the cyclization of appropriate precursors under mild conditions, while the tetrazole ring is often formed via a zinc bromide-catalyzed synthesis using sodium azide and nitriles.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques to scale up the production efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to modify its functional groups.
Substitution: Both the thiazole and tetrazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure selective reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the rings.
Scientific Research Applications
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as enhanced conductivity or stability.
Mechanism of Action
The mechanism of action of N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The thiazole and tetrazole rings can bind to specific sites on these targets, modulating their activity. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit antimicrobial and antiviral properties.
Tetrazole Derivatives: Compounds such as losartan and valsartan contain the tetrazole moiety and are used as antihypertensive agents.
Uniqueness
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is unique due to the combination of thiazole and tetrazole rings in its structure
Biological Activity
N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-2-[1-(1H-tetrazol-1-ylmethyl)cyclohexyl]acetamide is a complex organic compound with potential biological activities. This article focuses on its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.
Structure and Composition
- Molecular Formula: C15H19N5O3S
- Molecular Weight: 349.41 g/mol
- CAS Number: 1282103-83-6
The compound features a thiazole ring and a tetrazole moiety, which are known to contribute to various pharmacological activities.
Antimicrobial Activity
Research indicates that compounds with thiazole and tetrazole structures exhibit significant antimicrobial properties. For instance, related compounds have shown efficacy against various bacterial strains and fungi, suggesting that this compound may possess similar activities .
Anticancer Potential
Studies have demonstrated that thiazole derivatives can inhibit tumor growth in several cancer cell lines. For example, a compound with structural similarities showed an IC50 value of 6.2 μM against colon carcinoma cells (HCT-116) and 27.3 μM against breast cancer cells (T47D) . The ability of this compound to inhibit cancer cell proliferation warrants further investigation.
Case Study 1: Anticancer Activity
A study evaluated the anticancer effects of various thiazole derivatives, highlighting that modifications in the thiazole structure significantly influenced their cytotoxicity against different cancer cell lines. The results indicated that certain derivatives exhibited enhanced potency compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial activity of thiazole-based compounds. The study reported that compounds similar to this compound demonstrated significant inhibition of bacterial growth in vitro, suggesting a promising avenue for developing new antimicrobial agents.
Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial strains | |
Anticancer | IC50 values ranging from 6.2 μM | |
Anti-inflammatory | Potential effects noted |
Comparative Analysis of Related Compounds
Properties
Molecular Formula |
C15H22N6OS |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-[1-(tetrazol-1-ylmethyl)cyclohexyl]acetamide |
InChI |
InChI=1S/C15H22N6OS/c1-11-12(2)23-14(17-11)18-13(22)8-15(6-4-3-5-7-15)9-21-10-16-19-20-21/h10H,3-9H2,1-2H3,(H,17,18,22) |
InChI Key |
XVIOXGFEQZHQTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CC2(CCCCC2)CN3C=NN=N3)C |
Origin of Product |
United States |
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